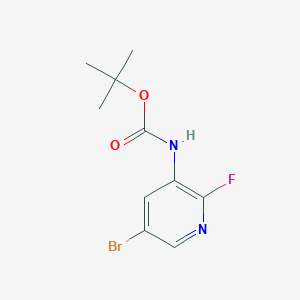![molecular formula C13H20N4OS B13049952 (S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)
(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL is a synthetic organic compound that belongs to the class of thienopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
Amination: Introduction of the amino group at the desired position on the thienopyrimidine ring.
Attachment of the Heptanol Side Chain: This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the thienopyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Aminopyrimidines: Compounds with amino groups attached to pyrimidine rings.
Heptanol Derivatives: Compounds with heptanol side chains but different core structures.
Uniqueness
(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C13H20N4OS |
|---|---|
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
(3S)-3-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]heptan-1-ol |
InChI |
InChI=1S/C13H20N4OS/c1-2-3-4-9(5-7-18)15-12-11-10(6-8-19-11)16-13(14)17-12/h6,8-9,18H,2-5,7H2,1H3,(H3,14,15,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
XOQUYNJHHHEOIX-VIFPVBQESA-N |
Isomerische SMILES |
CCCC[C@@H](CCO)NC1=NC(=NC2=C1SC=C2)N |
Kanonische SMILES |
CCCCC(CCO)NC1=NC(=NC2=C1SC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)




![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13049924.png)






![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
